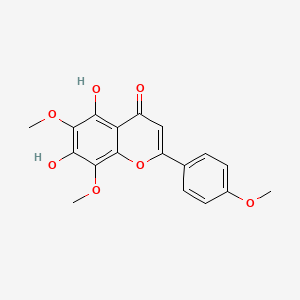
Nevadensin
Vue d'ensemble
Description
Nevadensin, également connu sous le nom de 5,7-dihydroxy-6,8,4’-triméthoxyflavone, est un flavonoïde bioactif naturel. Il a été isolé pour la première fois de l’espèce Iva et a depuis été trouvé dans diverses plantes médicinales. This compound présente un large éventail d’activités biologiques, notamment des propriétés hypotensives, antituberculeuses, antimicrobiennes, anti-inflammatoires, antitumorales et anticancéreuses .
Applications De Recherche Scientifique
Nevadensin a de nombreuses applications en recherche scientifique :
Chimie : Utilisé comme composé de tête dans la découverte de médicaments en raison de ses diverses activités biologiques.
Biologie : Étudié pour ses effets sur les processus cellulaires et l’inhibition enzymatique.
Médecine : Enquêté pour ses effets thérapeutiques potentiels contre des maladies comme le cancer, la tuberculose et l’inflammation.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques
Mécanisme D'action
Nevadensin exerce ses effets par le biais de diverses cibles moléculaires et voies :
Inhibition enzymatique : Inhibe des enzymes comme la carboxylesterase 1 humaine, qui joue un rôle dans le métabolisme des médicaments.
Interaction avec l’ADN : Interagit avec les topoisomérases de l’ADN, ce qui entraîne des dommages à l’ADN et l’apoptose des cellules cancéreuses.
Liaison aux récepteurs : Se lie à des récepteurs comme c-Kit, inhibant les réponses allergiques et la prolifération des mastocytes
Analyse Biochimique
Biochemical Properties
Nevadensin interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with Glucose-regulated protein 78 (GRP78), a protein that is frequently and highly expressed in various human malignancies . GRP78 protects cancer cells against apoptosis induced by multifarious stresses, particularly endoplasmic reticulum stress (ER stress) . The inhibition of GRP78 expression or activity could enhance apoptosis induced by anti-tumor drugs or compounds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly suppress proliferation and induce apoptosis of liver cancer cells . This compound-treated liver cancer cells showed an extensively distended and dilated endoplasmic reticulum lumen . Moreover, the levels of the ER stress hallmark GRP78 and UPR hallmarks (e.g., IRE1α and CHOP) were significantly increased in response to this compound treatment in liver cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is through the regulation of the Hippo signaling pathway . This compound notably induces activation of the MST1/2- LATS1/2 kinase in HCC cells, further resulting in the primary effector molecule YAP phosphorylation and subsequent degradation . These results indicated that this compound might exert its anti-HCC activity through the Hippo-ON mechanism .
Dosage Effects in Animal Models
This compound has been shown to produce significant dose-dependent inhibition of nociceptive behavior in the acetic acid-induced writhing test, showing 60% inhibition at a dose of 200 μg/kg . It also caused a significant increase in the latency period in response to the hot plate test (76.4% at 200 μg/kg), and significantly inhibited both the neurogenic and inflammatory phases in the formalin-induced paw licking test .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It has been shown to regulate multiple functional signaling pathways associated with cancer including Hippo signaling .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Nevadensin peut être synthétisé par diverses voies chimiques. Une méthode courante implique la méthylation de la 5,7-dihydroxyflavone à l’aide d’iodure de méthyle en présence d’une base telle que le carbonate de potassium. La réaction se produit généralement dans un solvant tel que l’acétone ou le diméthylsulfoxyde à des températures élevées .
Méthodes de production industrielle : La production industrielle de this compound implique souvent l’extraction de sources naturelles. Les plantes comme Lysionotus pauciflorus Maxim sont récoltées, et le composé est extrait à l’aide de solvants tels que l’éthanol ou le méthanol. L’extrait est ensuite purifié par des techniques telles que la chromatographie sur colonne pour isoler le this compound .
Analyse Des Réactions Chimiques
Types de réactions : Nevadensin subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des quinones.
Réduction : Les réactions de réduction peuvent convertir le this compound en sa dihydroflavone correspondante.
Substitution : Les groupes méthoxy du this compound peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Réactifs comme les halogènes ou les nucléophiles en présence de catalyseurs.
Principaux produits :
Oxydation : Quinones.
Réduction : Dihydroflavones.
Substitution : Différentes flavones substituées selon les réactifs utilisés.
Comparaison Avec Des Composés Similaires
Nevadensin est unique parmi les flavonoïdes en raison de ses activités biologiques et interactions moléculaires spécifiques. Les composés similaires comprennent :
Quercétine : Un autre flavonoïde aux propriétés antioxydantes et anti-inflammatoires.
Kaempférol : Connu pour ses effets anticancéreux et cardioprotecteurs.
Lutéoline : Présente des activités anti-inflammatoires et neuroprotectrices.
This compound se distingue par son inhibition sélective de la carboxylesterase 1 humaine et ses puissantes activités antituberculeuses et anticancéreuses .
Propriétés
IUPAC Name |
5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFBMPVGAYGGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144174 | |
| Record name | Nevadensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-66-6 | |
| Record name | Nevadensin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nevadensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nevadensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of nevadensin?
A1: this compound has been shown to interact with various molecular targets, including:
- Sulfotransferases (SULTs): this compound acts as a potent inhibitor of SULT enzymes, particularly those involved in the bioactivation of alkenylbenzenes like estragole. [, , ] This inhibition reduces the formation of carcinogenic metabolites and DNA adducts. [, ]
- c-Kit Receptors: this compound downregulates the expression of c-Kit receptors on mast cells. [] This downregulation is associated with the suppression of mast cell proliferation and the alleviation of food allergic responses in mice. []
- Nrf2 Signaling Pathway: Recent studies indicate that this compound promotes the degradation of Nrf2, a transcription factor involved in antioxidant responses. [] This degradation leads to the accumulation of reactive oxygen species (ROS) and induces ferroptosis, a form of regulated cell death, in colorectal cancer cells. []
Q2: How does this compound’s inhibition of SULTs impact the metabolism of alkenylbenzenes?
A2: By inhibiting SULTs, this compound specifically targets the bioactivation pathway of alkenylbenzenes like estragole. This inhibition leads to a decrease in the formation of 1'-sulfooxyestragole, the ultimate carcinogenic metabolite of estragole, thereby potentially reducing the risk of liver cancer. [, ] Notably, this compound does not inhibit the detoxification pathways of 1'-hydroxyestragole, allowing for its clearance through glucuronidation and oxidation. []
Q3: What is the significance of this compound's effect on c-Kit receptors in the context of allergies?
A3: c-Kit receptors play a crucial role in the development and function of mast cells, which are key players in allergic reactions. By downregulating c-Kit expression, this compound inhibits mast cell proliferation, promotes their apoptosis, and reduces the release of allergic mediators like histamine and β-hexosaminidase. [] This suggests a potential therapeutic role for this compound in managing food allergies.
Q4: How does this compound induce ferroptosis in cancer cells?
A4: this compound promotes ferroptosis in colorectal cancer cells by facilitating the degradation of the Nrf2 protein. [] Nrf2 typically protects cells from oxidative stress by upregulating antioxidant defenses. By promoting Nrf2 degradation, this compound disrupts these defenses, leading to ROS accumulation and subsequent ferroptosis. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol. [, ]
Q6: Which spectroscopic techniques are commonly employed for the structural characterization of this compound?
A6: Various spectroscopic methods are used to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the electronic transitions within the molecule and characterize its chromophores. []
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
Q7: What analytical techniques are used to quantify this compound in various matrices?
A7: Several analytical methods are employed for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC) coupled with various detectors:
- UV detection (HPLC-UV): Widely used for its simplicity and sensitivity. [, , , , ]
- Chemiluminescence detection (HPLC-CL): Offers high sensitivity and selectivity. []
- Mass Spectrometry (HPLC-MS/MS): Provides high sensitivity and selectivity, enabling the identification and quantification of this compound even in complex matrices like plasma. []
- Capillary Electrophoresis (CE): Offers a rapid and efficient alternative to HPLC for the separation and quantification of this compound. [, ]
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: Research on the pharmacokinetics of this compound is limited but suggests:
- Absorption: The oral bioavailability of this compound appears to be low. [] While absorption from aqueous solutions is relatively faster compared to suspensions, the overall bioavailability remains low. []
- Distribution: Following intravenous administration, this compound exhibits rapid distribution, with the highest concentrations found in the liver and plasma. []
- Metabolism: this compound undergoes rapid and extensive metabolism in rats and mice. [] Identified metabolites include this compound glucuronide, sulfate, and a more polar metabolite with a similar flavonoid structure. []
- Excretion: this compound is excreted in urine, bile, and feces. []
Q9: What is the relationship between the plasma concentration of this compound and its hypotensive effect?
A9: Studies in dogs have shown a direct correlation between the plasma level of this compound and its hypotensive effect. [] The hypotensive effect parallels the plasma concentration during intravenous infusion, and the maximum effect observed in each animal correlates closely with its corresponding plasma level. []
Q10: What is the safety profile of this compound?
A10: While this compound is generally considered safe for consumption as a constituent of various herbs and spices, detailed toxicological studies are limited. [, ] Further research is needed to comprehensively evaluate its potential toxicity, adverse effects, and long-term safety profile.
Q11: What are the potential applications of this compound based on its observed biological activities?
A11: The diverse biological activities of this compound suggest potential applications in various fields:
- Cancer Prevention: Its potent inhibition of SULT-mediated bioactivation of carcinogenic alkenylbenzenes, along with its ability to induce ferroptosis in cancer cells, highlights its potential as a chemopreventive agent. [, , ]
- Allergy Management: The ability of this compound to suppress mast cell activation and alleviate food allergic responses in mice suggests its potential use in developing therapies for allergic diseases. []
- Antimicrobial Agent: this compound exhibits antibacterial activity against various bacteria, including Streptococcus mutans and Streptococcus sanguinis, indicating potential applications in oral health. [, ]
- Cardiovascular Health: this compound possesses hypotensive properties, attributed to both central and peripheral mechanisms, suggesting potential applications in managing hypertension. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


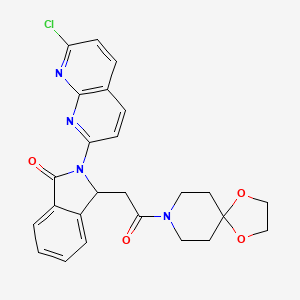
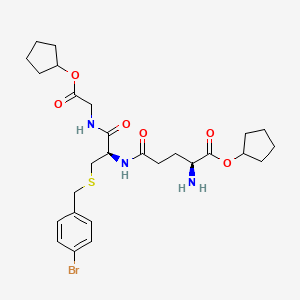
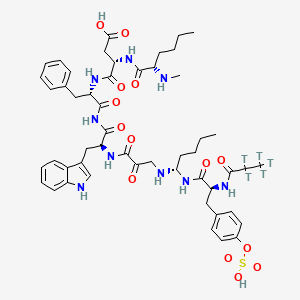
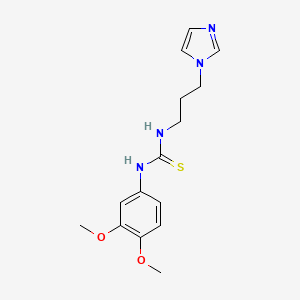
![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)
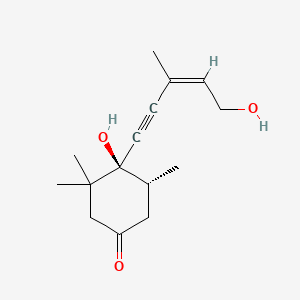
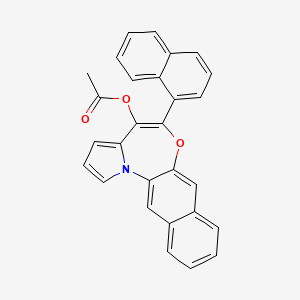

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
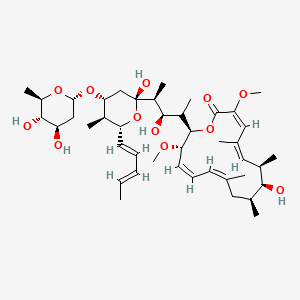
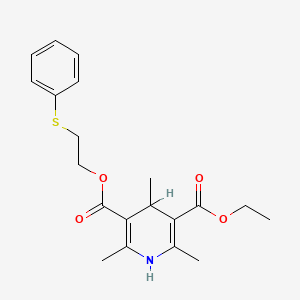
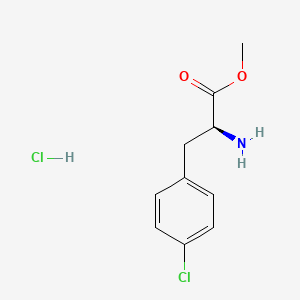
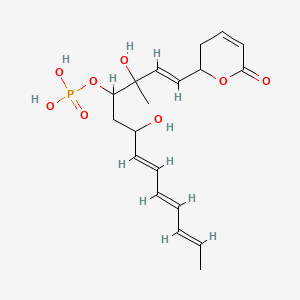
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
